Product packaging for SDZ-WAG994(Cat. No.:CAS No. 130714-47-5)

SDZ-WAG994

Cat. No.: B153409
CAS No.: 130714-47-5
M. Wt: 363.4 g/mol
InChI Key: JAKAFSGZUXCHLF-LSCFUAHRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of SDZ-WAG-994 as a Research Compound

SDZ-WAG-994 is a potent and highly selective agonist for the A1 adenosine (B11128) receptor. tocris.com Its chemical structure, N6-cyclohexyl-2′-O-methyladenosine, allows it to preferentially bind to and activate A1 adenosine receptors over other adenosine receptor subtypes. tocris.comcaymanchem.com This selectivity is a crucial characteristic for a research compound, as it enables scientists to investigate the specific physiological roles of the A1 adenosine receptor with a reduced likelihood of confounding effects from the activation of other receptors.

The compound is recognized as an orally active agent, a feature that has facilitated its use in a variety of in vivo research models. axonmedchem.com In laboratory settings, SDZ-WAG-994 is utilized to explore the downstream effects of A1 adenosine receptor activation in various tissues and organ systems.

Historical Context of SDZ-WAG-994 Development in Research

The development of SDZ-WAG-994 originated from the pharmaceutical company Sandoz, which later merged to form Novartis. patsnap.com The synthesis of SDZ-WAG-994 involves a selective 2'-O-methylation of N6-cyclohexyladenosine. This specific chemical modification was a key step in creating a compound with high affinity and selectivity for the A1 adenosine receptor.

Initially, research involving SDZ-WAG-994 was directed towards its potential therapeutic applications in areas such as cardiovascular diseases and pain management. patsnap.com Early preclinical studies in the 1990s explored its effects on cardiovascular parameters. For instance, research in spontaneously hypertensive rats demonstrated that SDZ-WAG-994 could induce a sustained fall in blood pressure and heart rate. tocris.com

The compound also underwent investigation in early-phase human clinical trials. One such study evaluated its efficacy in postoperative dental pain, although it did not demonstrate significant analgesic properties at the doses tested. nih.gov Another trial explored its effects in patients with left ventricular dysfunction. nih.gov These early clinical investigations, while not leading to a therapeutic product, provided valuable data on the compound's activity in humans and helped to shape its subsequent use as a specialized research tool.

Significance of SDZ-WAG-994 in Current Scientific Inquiry

In contemporary research, SDZ-WAG-994 continues to be a significant tool, particularly in the field of neuroscience. A notable area of investigation is its anticonvulsant properties. Recent studies have demonstrated that SDZ-WAG-994 can robustly inhibit epileptiform activity in in vitro models and suppress acute status epilepticus in in vivo rodent models. nih.govresearchgate.net These findings have reinvigorated interest in the A1 adenosine receptor as a target for epilepsy research.

The compound's ability to selectively modulate the A1 adenosine receptor makes it invaluable for dissecting the complex roles of this receptor in various physiological and pathological processes. Its use in preclinical models allows researchers to probe the mechanisms underlying conditions such as epilepsy and to explore the potential of A1 receptor agonism as a research strategy.

Detailed Research Findings

Receptor Selectivity

Receptor SubtypeBinding Affinity (Ki) in nM
A1 Adenosine Receptor 23 tocris.com
A2A Adenosine Receptor > 10,000 tocris.com
A2B Adenosine Receptor > 25,000 tocris.com
This table is interactive. Click on the headers to sort.

In Vitro and In Vivo Research Findings

SDZ-WAG-994 has been employed in a range of experimental models, yielding specific and measurable outcomes that contribute to the understanding of A1 adenosine receptor function.

Research ModelKey Findings
Rat Adipocytes Inhibits adenosine deaminase-stimulated lipolysis. tocris.com
Spontaneously Hypertensive Rats Causes a sustained decrease in blood pressure and heart rate. tocris.com
Rat Hippocampal Slices Robustly inhibited high-K+-induced continuous epileptiform activity (IC50 = 52.5 nM). nih.govresearchgate.net
Mice with Kainic Acid-Induced Status Epilepticus Acutely suppressed status epilepticus in vivo. nih.govresearchgate.net
This table is interactive. You can filter the data by entering keywords in the search box below.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25N5O4 B153409 SDZ-WAG994 CAS No. 130714-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-5-[6-(cyclohexylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4/c1-25-14-13(24)11(7-23)26-17(14)22-9-20-12-15(18-8-19-16(12)22)21-10-5-3-2-4-6-10/h8-11,13-14,17,23-24H,2-7H2,1H3,(H,18,19,21)/t11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKAFSGZUXCHLF-LSCFUAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30926865
Record name N-Cyclohexyl-9-(2-O-methylpentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130714-47-5
Record name N(6)-Cyclohexyl-2-O-methyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130714475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyclohexyl-9-(2-O-methylpentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SDZ-WAG-994
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567EWI9U1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Receptor Pharmacology and Ligand Interactions of Sdz Wag 994

Adenosine (B11128) Receptor Subtype Selectivity and Affinity

SDZ-WAG-994 is recognized as a selective agonist for the adenosine A1 receptor. rndsystems.comtocris.combio-techne.commedchemexpress.comfishersci.commedchemexpress.com This selectivity is a key characteristic that differentiates it from less selective adenosine analogs. patsnap.com

As an A1 adenosine receptor agonist, SDZ-WAG-994 binds to and activates the A1 receptor. medchemexpress.commedchemexpress.compatsnap.com Activation of A1 receptors typically leads to inhibitory effects on cellular activity, often mediated through coupling to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels. wikipedia.orgbio-techne.com In cardiac tissue, A1 receptor activation by compounds like SDZ-WAG-994 can slow impulse propagation through the atrioventricular (AV) node. ahajournals.orgkuleuven.be Studies in animal models have shown that SDZ-WAG-994 causes a concentration-dependent slowing of spontaneous atrial rate and prolongation of AV nodal conduction. ahajournals.orgkuleuven.be This negative dromotropic effect on AV nodal conduction has also been observed to be frequency-dependent, meaning it is more pronounced at increasing atrial rates. ahajournals.orgkuleuven.be

SDZ-WAG-994 demonstrates significant selectivity for the A1 receptor over the A2A and A2B adenosine receptors. Binding assays have indicated an A1/A2 adenosine receptor selectivity ratio of 280. ahajournals.org More specific data on Ki values highlight this selectivity.

Ligand Binding Studies and Potency

Detailed ligand binding studies have been conducted to quantify the affinity and potency of SDZ-WAG-994 at different adenosine receptor subtypes.

In vitro binding assays provide quantitative measures of how strongly a compound binds to a receptor. For SDZ-WAG-994, reported Ki values demonstrate a high affinity for the A1 receptor and considerably lower affinities for the A2A and A2B subtypes. rndsystems.comtocris.comfishersci.combocsci.com

Table 1: In Vitro Binding Affinities (Ki values) of SDZ-WAG-994

Receptor SubtypeKi (nM)Source
A123 rndsystems.comtocris.comfishersci.combocsci.com
A2A> 10000 rndsystems.comtocris.comfishersci.combocsci.com
A2B25000 rndsystems.comtocris.comfishersci.combocsci.com

These Ki values indicate that SDZ-WAG-994 binds to the A1 receptor with much higher affinity compared to the A2A and A2B receptors, supporting its classification as a selective A1 agonist. rndsystems.comtocris.comfishersci.combocsci.com

Studies have shown that SDZ-WAG-994 activates A1 receptors in a concentration-dependent manner. In rat adipocyte membranes, the in vitro efficacy of SDZ-WAG-994, measured by its ability to stimulate adenylate cyclase activity, showed a pEC50 of 6.4. ncats.io In guinea pig isolated hearts, SDZ-WAG-994 slowed atrial rate and prolonged AV nodal conduction time in a concentration-dependent manner, with EC50 values of 0.69 ± 0.04 µM for negative chronotropic effects and 1.49 ± 0.54 µM for negative dromotropic effects. kuleuven.be The negative dromotropic effect exhibited strong frequency dependence. kuleuven.be SDZ-WAG-994 also inhibited adenosine deaminase-stimulated lipolysis in rat adipocytes with a Ki of 8 nM. rndsystems.comtocris.com Furthermore, SDZ-WAG-994 robustly inhibited high-K+-induced continuous epileptiform activity in rat hippocampal slices with an IC50 of 52.5 nM. nih.govresearchgate.net

Mechanisms of Action at the Molecular and Cellular Level

At the molecular and cellular level, SDZ-WAG-994 exerts its effects by activating the A1 adenosine receptor, a G protein-coupled receptor. wikipedia.orgbio-techne.com Activation of A1 receptors is primarily coupled to Gi/o proteins. wikipedia.org This coupling leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine monophosphate (cAMP). wikipedia.orgbio-techne.com The subsequent decrease in intracellular cAMP levels mediates many of the downstream effects of A1 receptor activation. wikipedia.org Additionally, A1 receptor activation can also influence ion channels, such as inwardly rectifying potassium channels, and modulate calcium channels, further contributing to its inhibitory effects on neuronal and cardiac tissues. In the brain, A1 receptors can reduce synaptic vesicle release presynaptically and stabilize magnesium on the NMDA receptor postsynaptically, contributing to a slowing of metabolic activity. wikipedia.org In the heart, A1 receptor stimulation slows impulse propagation through the AV node. ahajournals.orgkuleuven.be

G-Protein Coupling and Downstream Signaling Pathways

Adenosine receptors, including the A₁ subtype, exert their effects by coupling to intracellular heterotrimeric G-proteins. nih.govnih.govtocris.comsemanticscholar.orggenecards.orgtandfonline.com The adenosine A₁ receptor is primarily coupled to Gi/o proteins. nih.govnih.govtocris.comsemanticscholar.org This coupling is a key step in initiating the downstream signaling cascade following ligand binding.

Activation of A₁ receptors through Gi/o protein coupling leads to several downstream effects. A primary consequence is the inhibition of adenylyl cyclase activity. rndsystems.comnih.govnih.govtocris.comsemanticscholar.orggenecards.orgresearchgate.netwikigenes.orgresearchgate.net This inhibition subsequently results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). nih.govsemanticscholar.orgresearchgate.net

Beyond the modulation of adenylyl cyclase, A₁ receptor activation can also influence other signaling pathways. Studies have shown that activation of A₁ receptors can lead to an increase in the activity of phospholipase C (PLC) via Gβγ subunits. nih.govtocris.comresearchgate.net Furthermore, in specific tissues such as cardiac muscle and neurons, A₁ receptors coupled to pertussis toxin-sensitive G proteins can activate potassium channels (including K⁺ channels and KATP channels) and inhibit calcium channels (specifically Q-, P-, and N-type). nih.gov The coupling to potassium channels in supraventricular tissue is understood to contribute to the bradycardiac effects associated with adenosine and A₁ receptor activation. nih.gov All four adenosine receptor subtypes, including A₁, have also been shown to couple to the mitogen-activated protein kinase (MAPK) pathway, suggesting a potential role in processes related to cell growth and differentiation. nih.govresearchgate.net

Modulation of Adenylate Cyclase Activity

A well-established signaling pathway mediated by the adenosine A₁ receptor involves the modulation of adenylyl cyclase activity. As a Gi/o protein-coupled receptor, activation of the A₁ receptor by agonists like SDZ-WAG-994 results in the inhibition of adenylyl cyclase. rndsystems.comnih.govnih.govtocris.comsemanticscholar.orggenecards.orgresearchgate.netwikigenes.orgresearchgate.net

Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). By inhibiting adenylyl cyclase, A₁ receptor activation leads to a reduction in the production of cAMP, thereby lowering intracellular cAMP levels. nih.govsemanticscholar.orgresearchgate.net

This decrease in intracellular cAMP has significant functional consequences in various cell types. For instance, in adipocytes, the activation of A₁ receptors and the subsequent reduction in adenylate cyclase activity and cAMP content are directly linked to the inhibition of lipolysis. rndsystems.comtocris.comresearchgate.netscite.ai Research with SDZ-WAG-994 has demonstrated its ability to inhibit adenosine deaminase-stimulated lipolysis in rat adipocytes, with a reported Ki value of 8 nM. rndsystems.comtocris.com This highlights the potent effect of SDZ-WAG-994 on this specific downstream pathway mediated by the A₁ receptor.

Preclinical Investigations of Sdz Wag 994

In Vitro Pharmacological Investigations

In vitro studies are crucial for understanding the direct effects of a compound on cells and biological processes outside of a living organism. These investigations help to characterize the compound's mechanism of action and its potency at target receptors. news-medical.net

Cellular Models for Studying SDZ-WAG-994 Effects

Various cellular models have been employed to study the effects of SDZ-WAG-994. Its activity as an A1 adenosine (B11128) receptor agonist has been a primary focus. Studies have utilized rat adipocytes to assess its ability to inhibit adenosine deaminase-stimulated lipolysis. tocris.comrndsystems.com Additionally, rat hippocampal slices have been used to investigate its effects on neuronal activity, specifically in models of induced epileptiform activity. nih.govresearchgate.netnih.gov

Electrophysiological Assessments

Electrophysiological studies have been conducted to evaluate the impact of SDZ-WAG-994 on the electrical activity of cells and tissues. In animal studies, SDZ-WAG-994 caused a concentration-dependent slowing of the spontaneous atrial rate and prolongation of AV nodal conduction. ahajournals.org This effect on AV nodal conduction was also observed to be frequency-dependent, with a greater negative dromotropic effect occurring at increasing atrial rates. ahajournals.org In rat hippocampal slices, SDZ-WAG-994 demonstrated the ability to inhibit high-K+-induced continuous epileptiform activity. nih.govresearchgate.netnih.gov

Biochemical Assays

Biochemical assays have been used to quantify the interaction of SDZ-WAG-994 with its targets and to measure downstream cellular responses. SDZ-WAG-994 is characterized as a potent and selective A1 adenosine receptor agonist with reported Ki values of 23 nM for A1 receptors, >10000 nM for A2A receptors, and 25000 nM for A2B receptors, indicating high selectivity for the A1 subtype. tocris.comrndsystems.comuc.pt In rat adipocytes, it inhibited adenosine deaminase-stimulated lipolysis with a Ki of 8 nM. tocris.comrndsystems.com In vitro efficacy was also measured by its ability to stimulate adenylate cyclase activity in rat adipocyte membranes, with a pEC50 of 6.4 reported. ncats.io

Table 1: In Vitro Potency and Selectivity of SDZ-WAG-994

Receptor TypeKi (nM)Reference
A123 tocris.comrndsystems.comuc.pt
A2A>10000 tocris.comrndsystems.comuc.pt
A2B25000 tocris.comrndsystems.comuc.pt

Table 2: In Vitro Functional Activity of SDZ-WAG-994

AssayModelResultReference
Inhibition of lipolysisRat adipocytesKi = 8 nM tocris.comrndsystems.com
Stimulation of adenylate cyclaseRat adipocyte membranespEC50 = 6.4 ncats.io
Inhibition of epileptiform activityRat hippocampal slicesIC50 = 52.5 nM nih.govresearchgate.netnih.gov

In Vivo Pharmacological Investigations

Animal Models for Disease States

SDZ-WAG-994 has been investigated in several animal models relevant to cardiovascular and neurological diseases. Spontaneously hypertensive rats have been used to study its effects on blood pressure and heart rate. tocris.comrndsystems.comncats.io Animal studies have also explored its potential in treating atrial tachyarrhythmias. ahajournals.org Furthermore, its anticonvulsant efficacy has been tested in mice subjected to kainic acid-induced status epilepticus, a model of acute seizures. nih.govresearchgate.netnih.gov

Behavioral and Physiological Endpoints in Preclinical Studies

Preclinical in vivo studies with SDZ-WAG-994 have measured various behavioral and physiological endpoints. In spontaneously hypertensive rats, SDZ-WAG-994 caused a dose-related and sustained fall in blood pressure and heart rate. ncats.io In models of induced seizures in mice, SDZ-WAG-994 acutely suppressed status epilepticus. nih.govresearchgate.netnih.gov In these studies, the majority of mice treated with SDZ-WAG-994 at 1 mg/kg were seizure-free after multiple injections, and anticonvulsant effects were also observed at a lower dose of 0.3 mg/kg. nih.govresearchgate.netnih.gov All mice treated with SDZ-WAG-994 in the kainic acid-induced status epilepticus model survived. nih.govresearchgate.netnih.gov

Table 3: In Vivo Effects of SDZ-WAG-994 in Animal Models

Animal ModelConditionObserved EffectsReference
Spontaneously hypertensive ratsHypertension, TachycardiaSustained fall in blood pressure and heart rate tocris.comrndsystems.comncats.io
Animal studies (general)Atrial tachyarrhythmiasSlowing of spontaneous atrial rate, prolongation of AV nodal conduction ahajournals.org
Mice (kainic acid-induced)Status EpilepticusAcute suppression of seizures, increased survival rate nih.govresearchgate.netnih.gov

Neurohormonal and Biochemical Markers in Vivo

Preclinical investigations into the in vivo effects of SDZ-WAG-994 have explored its impact on various physiological processes mediated by adenosine A1 receptors, consequently influencing associated neurohormonal and biochemical markers. SDZ-WAG-994 is characterized as a potent and selective agonist of the A1 adenosine receptor tocris.com. Its activity in vivo has been shown to affect cardiovascular parameters, metabolic markers, and neurotransmitter systems.

Studies in spontaneous hypertensive rats have demonstrated that SDZ-WAG-994 can induce a sustained reduction in blood pressure and heart rate tocris.com. These cardiovascular effects are intrinsically linked to the modulation of neurohormonal systems, particularly the sympathetic nervous system. Adenosine A1 receptor activation can inhibit the release of neurotransmitters such as norepinephrine (B1679862), which plays a key role in regulating heart rate and blood pressure dokumen.pubresearchgate.net. While direct measurements of norepinephrine levels following SDZ-WAG-994 administration were not explicitly detailed in the provided information, the observed physiological outcomes strongly suggest an impact on adrenergic signaling pathways. Furthermore, adenosine receptor activity in the kidney can influence renin release, a hormone critical for blood pressure regulation nih.gov.

In the context of metabolic effects, SDZ-WAG-994 has been shown to inhibit adenosine deaminase-stimulated lipolysis in rat adipocytes tocris.com. This action translates in vivo to effects on circulating biochemical markers related to lipid and glucose metabolism. A1 receptor agonists, including SDZ-WAG-994, have been reported to effectively lower blood levels of free fatty acids and glucose by inhibiting lipolysis in adipocytes viamedica.pl. This inhibition is mediated by the suppression of adenylate cyclase and subsequent decrease in cyclic adenosine monophosphate (cAMP) levels within adipocytes viamedica.pl.

Investigations into the central nervous system effects of SDZ-WAG-994 have also provided insights into its influence on neurotransmitter systems. Studies in mice have shown that SDZ-WAG-994 can suppress acute kainic acid-induced status epilepticus researchgate.netnih.gov. The anticonvulsant effects of adenosine and A1 receptor agonists are well-established and are thought to involve the inhibition of excitatory neurotransmitter release, particularly glutamate (B1630785) dokumen.pubresearchgate.net. Adenosine interacts with presynaptic A1 receptors to inhibit glutamatergic synaptic transmission researchgate.net. Therefore, the observed anticonvulsant activity of SDZ-WAG-994 in vivo suggests a modulation of glutamate release or signaling in the brain.

The preclinical findings indicate that SDZ-WAG-994's activity at the A1 adenosine receptor leads to measurable changes in physiological endpoints that are reflective of alterations in key neurohormonal and biochemical markers. The observed effects on blood pressure, heart rate, lipolysis, and seizure activity are consistent with the known roles of adenosine and A1 receptors in modulating adrenergic tone, metabolic processes, and excitatory neurotransmission.

Based on the detailed research findings from in vivo studies, the following table summarizes the observed effects of SDZ-WAG-994 and the associated neurohormonal and biochemical markers implicated:

Observed In Vivo Effect (Species)Implicated Neurohormonal/Biochemical Markers
Reduced blood pressure and heart rate (spontaneous hypertensive rat) tocris.comNorepinephrine (release inhibition), Renin (modulation), other adrenergic markers
Inhibition of lipolysis (rat adipocytes) tocris.comviamedica.plFree fatty acids (decreased blood levels), Glucose (decreased blood levels), cAMP (decreased in adipocytes) viamedica.pl
Suppression of status epilepticus (mouse) researchgate.netnih.govGlutamate (release inhibition), other excitatory neurotransmitters dokumen.pubresearchgate.net

Therapeutic Potential and Clinical Research Directions for Sdz Wag 994

Investigational Therapeutic Applications

The primary area of investigation for SDZ-WAG-994 in the realm of neurological disorders has been its anticonvulsant properties. Adenosine (B11128) is a known endogenous anticonvulsant, and the activation of A1 receptors plays a significant role in this effect. youtube.com Preclinical studies have explored the efficacy of SDZ-WAG-994 in models of epilepsy, particularly in severe conditions such as status epilepticus, a neurological emergency characterized by prolonged seizures. nih.govnih.gov

In a key in vivo study using a mouse model of kainic acid-induced status epilepticus, SDZ-WAG-994 demonstrated significant anticonvulsant effects. medpath.comnih.gov When administered after the onset of status epilepticus, the compound was effective in suppressing seizure activity. medpath.comnih.gov Notably, a majority of the mice treated with SDZ-WAG-994 became seizure-free after three injections, a result that was not observed with diazepam in the same model. nih.gov Furthermore, the anticonvulsant effects were observed even at a lower dose, and all animals treated with SDZ-WAG-994 survived the induced status epilepticus. nih.gov In vitro studies on rat hippocampal slices also showed that SDZ-WAG-994 robustly inhibited epileptiform activity. medpath.comnih.gov

These findings underscore the potential of a selective adenosine A1 receptor agonist like SDZ-WAG-994 as a novel treatment approach for refractory status epilepticus, a condition with high mortality rates where current treatments are often ineffective. nih.govnih.gov The compound's ability to penetrate the blood-brain barrier and its demonstrated safety in early human trials for other indications made it a candidate for further investigation in neurological emergencies. nih.gov

Preclinical Efficacy of SDZ-WAG-994 in a Mouse Model of Status Epilepticus

ParameterDosage of SDZ-WAG-994ObservationReference
Seizure Control1 mg/kg (three i.p. injections)Majority of mice became seizure-free nih.gov
Seizure Control0.3 mg/kg (three i.p. injections)Anticonvulsant effects were retained nih.gov
Survival Rate1 mg/kg and 0.3 mg/kgAll treated mice survived the induced status epilepticus nih.gov
In Vitro EfficacyIC50 = 52.5 nMRobustly inhibited high-K+-induced continuous epileptiform activity in rat hippocampal slices medpath.comnih.gov

The role of adenosine A1 receptor agonists in modulating cardiovascular function has led to the investigation of SDZ-WAG-994 for heart-related conditions. wikipedia.org The compound was studied for its potential in managing conditions such as atrial fibrillation and heart failure. medpath.com Stimulation of the A1 receptor can have a depressant effect on the myocardium by decreasing the conduction of electrical impulses and suppressing pacemaker cell function, which can lead to a reduction in heart rate. wikipedia.orgnih.gov

In preclinical studies, SDZ-WAG-994 was shown to induce a sustained decrease in both blood pressure and heart rate in spontaneously hypertensive rats. novartis.comnih.gov This suggested a potential therapeutic role in managing hypertension. novartis.com Clinical investigations in patients with permanent atrial fibrillation showed that SDZ-WAG-994 could limit the increase in mean heart rate during exercise. medpath.com However, in a study involving patients with symptoms of heart failure and moderate left ventricular systolic dysfunction, the compound did not produce any significant effect. medpath.com

The development of adenosine A1 receptor agonists for cardiovascular indications has been challenging due to the potential for side effects. While SDZ-WAG-994 was noted to have diminished cardiovascular side effects compared to older, less selective A1 receptor agonists, these effects were still a consideration in its clinical development. nih.gov

Investigational Cardiovascular Effects of SDZ-WAG-994

ConditionModel/Patient PopulationFindingReference
HypertensionSpontaneously hypertensive ratsInduced a dose-related and sustained fall in blood pressure and heart rate medpath.comnovartis.comnih.gov
Permanent Atrial FibrillationPatients with permanent atrial fibrillationLimited the increase in mean heart rate during exercise medpath.com
Heart FailurePatients with heart failure symptoms and moderate left ventricular systolic dysfunctionProduced no effect medpath.com

The activation of adenosine A1 receptors in adipocytes is known to inhibit lipolysis, which has prompted research into the potential of A1 agonists for metabolic disorders such as type 2 diabetes. wikipedia.orgclinicaltrials.gov SDZ-WAG-994 was studied for its metabolic and cardiovascular effects in animal models of diabetes. clinicaltrials.gov

In a study using spontaneously hypertensive rats (SHR) that were also hyperglycemic, oral administration of SDZ-WAG-994 at a dose of 0.1 mg/kg led to a reduction in serum glucose levels, blood pressure, and heart rate. wikipedia.orgclinicaltrials.gov Furthermore, the compound lowered serum levels of free fatty acids, triglycerides, phospholipids, and total cholesterol in both hyperglycemic SHR and hyperglycemic normotensive rats. wikipedia.orgclinicaltrials.gov However, it did not produce a hypoglycemic effect in hyperglycemic normotensive rats, though it did lower their blood pressure. wikipedia.orgclinicaltrials.gov These findings suggested that SDZ-WAG-994 could potentially reduce the risk of metabolic and cardiovascular complications associated with diabetes. clinicaltrials.gov

Metabolic Effects of SDZ-WAG-994 in a Hyperglycemic Rat Model

ParameterAnimal ModelDosageEffectReference
Serum GlucoseHyperglycemic Spontaneously Hypertensive Rats0.1 mg/kg (oral)Reduced wikipedia.orgclinicaltrials.gov
Blood PressureHyperglycemic Spontaneously Hypertensive Rats0.1 mg/kg (oral)Reduced wikipedia.orgclinicaltrials.gov
Heart RateHyperglycemic Spontaneously Hypertensive Rats0.1 mg/kg (oral)Reduced wikipedia.orgclinicaltrials.gov
Free Fatty AcidsHyperglycemic SHR and normotensive rats0.1 mg/kg (oral)Lowered wikipedia.orgclinicaltrials.gov
TriglyceridesHyperglycemic SHR and normotensive rats0.1 mg/kg (oral)Lowered wikipedia.orgclinicaltrials.gov
PhospholipidsHyperglycemic SHR and normotensive rats0.1 mg/kg (oral)Lowered wikipedia.orgclinicaltrials.gov
Total CholesterolHyperglycemic SHR and normotensive rats0.1 mg/kg (oral)Lowered wikipedia.orgclinicaltrials.gov

Current Status and Discontinuation of Clinical Development for Specific Indications

Despite promising preclinical data in several areas, the clinical development of SDZ-WAG-994 for certain indications was ultimately discontinued. The challenges in developing adenosine A1 receptor agonists often revolve around achieving the desired therapeutic effect on the target tissue while avoiding side effects stemming from the activation of A1 receptors in other tissues. novartis.com

While specific details from the developer, Novartis, regarding the discontinuation of SDZ-WAG-994 for its primary cardiovascular and neurological indications are not widely published, the general challenges associated with this class of drugs likely played a role. These challenges include cardiovascular side effects, such as bradycardia and hypotension, and the potential for receptor desensitization (tachyphylaxis) with continued use. novartis.com Although SDZ-WAG-994 was designed to have a better side-effect profile, the therapeutic window for achieving desired efficacy without inducing adverse effects may have been too narrow for continued development in the targeted chronic conditions.

Synthetic Methodologies and Chemical Development of Sdz Wag 994

Practical Synthesis Approaches

A key challenge in the synthesis of SDZ-WAG-994 (N6-cyclohexyl-2'-O-methyladenosine) is the selective methylation of the 2'-hydroxyl group of the precursor, N6-cyclohexyladenosine, in the presence of other reactive hydroxyl groups. nih.gov

Selective 2'-O-Methylation of N6-Cyclohexyladenosine

The core of the practical synthesis of SDZ-WAG-994 involves the selective 2'-O-methylation of N6-cyclohexyladenosine. nih.gov This transformation is challenging due to the presence of multiple hydroxyl groups on the ribose sugar moiety. Research has demonstrated a successful approach that achieves this selectivity, leading to the desired product in good yield. nih.gov The process is designed to favor the methylation of the 2'-position over the 3'- and 5'-positions, which is a critical step in obtaining the final compound. A plausible explanation for the selective crystallization of SDZ-WAG-994 as a hydrate (B1144303) has also been presented. nih.gov

Phase-Transfer Catalysis Conditions in Synthesis

To facilitate the selective methylation, phase-transfer catalysis (PTC) has been effectively employed. nih.gov PTC is a powerful technique in organic synthesis that enables the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids). nih.govwikipedia.org In the synthesis of SDZ-WAG-994, PTC allows for the efficient transfer of the methylating agent to the N6-cyclohexyladenosine substrate under controlled conditions. nih.gov This methodology has been shown to improve reaction rates and yields, making the synthesis more practical for larger-scale production. nih.govwikipedia.org The use of PTC can also offer advantages in terms of milder reaction conditions and reduced use of hazardous solvents, aligning with the principles of green chemistry.

Preferential Crystallization Techniques for Purification

Following the methylation reaction, a mixture of the desired 2'-O-methylated product (SDZ-WAG-994) and other methylated by-products is typically formed. nih.gov To isolate the pure SDZ-WAG-994, a preferential crystallization technique is utilized. nih.gov This method takes advantage of the different physicochemical properties of the compounds in the mixture, allowing for the selective crystallization of the target molecule. nih.gov It has been reported that SDZ-WAG-994 can be preferentially crystallized as a hydrate from a mixture of its by-products. nih.gov This technique is a cost-effective and efficient method for purification, avoiding the need for more complex chromatographic separations. nih.gov

Evaluation of Controlled Release Principles in Drug Delivery Research

While the synthesis of SDZ-WAG-994 has been well-documented, specific research on the evaluation of controlled release principles for its delivery is not extensively detailed in publicly available scientific literature. Controlled release formulations are designed to release a drug at a predetermined rate and location to enhance its therapeutic efficacy and minimize side effects.

The development of controlled release systems for a potent adenosine (B11128) A1 receptor agonist like SDZ-WAG-994 could theoretically offer benefits. Adenosine A1 receptor activation can lead to significant physiological effects, and a controlled release formulation could help in maintaining therapeutic concentrations over an extended period, potentially improving patient compliance and reducing the frequency of administration. nih.gov

General principles of controlled release in drug delivery research involve the use of various formulation strategies. These can include matrix systems, reservoir systems, and the use of biodegradable polymers to encapsulate the active pharmaceutical ingredient. The choice of a particular controlled release platform would depend on the physicochemical properties of the drug and the desired therapeutic outcome. For a compound like SDZ-WAG-994, a formulation would need to be designed to release the drug in a manner that optimizes its engagement with adenosine A1 receptors while minimizing potential off-target effects.

Future Directions and Research Gaps for Sdz Wag 994

Exploration of Novel Therapeutic Targets

The primary mechanism of action of SDZ-WAG-994 involves the activation of adenosine (B11128) A1 receptors. tocris.comnih.govncats.iopatsnap.comwikipedia.orgmedchemexpress.com This receptor subtype is widely distributed and plays diverse physiological roles, suggesting potential applications beyond the indications previously explored for SDZ-WAG-994, which include cardiovascular conditions, pain management, and metabolic disorders. nih.govncats.iopatsnap.comahajournals.orgmdpi.comeurekaselect.comnih.gov

Preclinical studies have indicated the anticonvulsant efficacy of SDZ-WAG-994 in models of status epilepticus, highlighting epilepsy as a potential novel therapeutic target. nih.govpatsnap.comresearchgate.netnih.govresearchgate.net SDZ-WAG-994 robustly inhibited epileptiform activity in rat hippocampal slices and suppressed status epilepticus in mice. nih.govresearchgate.netnih.govresearchgate.net Further exploration is needed to fully understand its potential in various epilepsy subtypes and in drug-resistant epilepsy.

Given the role of A1 receptors in metabolic processes, particularly in inhibiting lipolysis, further research into the utility of SDZ-WAG-994 for other metabolic disorders beyond type 2 diabetes and hypertriglyceridemia could be beneficial. researchgate.netfrontiersin.org Research gaps exist in understanding the broader implications of modulating purinergic signaling in adipose tissue for treating various metabolic conditions. frontiersin.org

Development of Advanced Pharmacological Tools

Advancing the therapeutic application of A1 receptor agonists like SDZ-WAG-994 necessitates the development of more sophisticated pharmacological tools. The field of adenosine receptor research is continuously evolving with the creation of more selective agonists, antagonists, and allosteric modulators. wikipedia.orgnih.gov

Future research could focus on developing novel A1 receptor ligands with fine-tuned properties, potentially building upon the structural insights gained from SDZ-WAG-994. The exploration of partial A1 receptor agonists and allosteric enhancers is of interest as these may offer therapeutic benefits while mitigating some of the side effects associated with full agonists. mdpi.comeurekaselect.com Furthermore, the development of advanced technologies for spatially and temporally controlling GPCR activity, such as photopharmacological approaches, could provide valuable tools for precisely modulating A1 receptors in specific tissues or at specific times, potentially enhancing efficacy and reducing off-target effects. researchgate.netresearchgate.net

Investigation of Long-Term Effects and Chronic Treatments

While SDZ-WAG-994 has been administered systemically in human clinical trials with diminished cardiovascular side effects compared to classic A1R agonists, the long-term effects and suitability for chronic treatments require thorough investigation. nih.govpatsnap.com A known challenge in the development of A1 receptor agonists is the potential for receptor desensitization and tachyphylaxis, which could limit their effectiveness in chronic conditions. patsnap.com

Future studies should focus on evaluating the potential for tachyphylaxis with SDZ-WAG-994 upon prolonged administration and exploring strategies to mitigate this effect. Comprehensive assessments of long-term safety and efficacy in relevant preclinical models are crucial before considering chronic treatment paradigms in clinical settings, particularly for conditions like epilepsy that require long-term management.

Comparative Studies with Other Adenosine Receptor Ligands

Comparative studies are essential to position SDZ-WAG-994 among the growing landscape of adenosine receptor ligands. SDZ-WAG-994 is characterized by its potency and selectivity for the A1 receptor. tocris.com Comparisons with other A1 agonists have shown it to have diminished cardiovascular side effects. nih.govpatsnap.comresearchgate.netnih.govresearchgate.net Preclinical comparisons in specific disease models, such as the suppression of status epilepticus where it was compared to diazepam, provide valuable insights into its relative efficacy. nih.govresearchgate.netnih.govresearchgate.net

Future research should include comprehensive comparative studies with newly developed selective A1 agonists, partial agonists, and allosteric modulators to fully delineate the advantages and potential limitations of SDZ-WAG-994 for specific therapeutic applications. Comparing its pharmacological profile, efficacy, and side effect profile with other ligands will help determine the most promising indications for its continued development.

Addressing Challenges in Blood-Brain Barrier Penetration for CNS Applications

For central nervous system (CNS) applications, adequate penetration of the blood-brain barrier (BBB) is critical. SDZ-WAG-994 is reported to cross the blood-brain barrier. nih.govcharite.de However, achieving therapeutically relevant concentrations in the brain can still be a challenge for many compounds. googleapis.com

Future research could explore strategies to optimize the brain delivery of SDZ-WAG-994 or design novel analogs with improved BBB permeability. Investigating the mechanisms by which SDZ-WAG-994 crosses the BBB could provide insights for structural modifications. Furthermore, research into temporary and controlled modulation of the BBB to enhance drug entry into the brain, a field actively being explored, could potentially be combined with SDZ-WAG-994 administration for CNS disorders. nih.gov The development of prodrugs is another approach that could be investigated to improve bioavailability and potentially target delivery to the brain. nih.gov

Computational Chemistry and Molecular Modeling for Ligand Optimization

Computational chemistry and molecular modeling techniques are powerful tools in modern drug discovery for understanding ligand-receptor interactions, predicting pharmacokinetic properties, and guiding the design of novel compounds. kallipos.gruoa.grwiley.comchemrxiv.org These methods can provide detailed insights at the molecular level. acs.org

While computational approaches are widely applied in the study of adenosine receptors and GPCRs, the specific application of these techniques for the optimization of SDZ-WAG-994 is a significant area for future research. Computational studies could be used to explore structure-activity relationships in detail, predict the impact of structural modifications on A1 receptor potency and selectivity, estimate BBB permeability, and identify potential off-target interactions. This could accelerate the design and synthesis of optimized SDZ-WAG-994 analogs with improved therapeutic profiles.

Translational Research Pathways from Preclinical to Clinical Settings

Translating promising preclinical findings into successful clinical therapies is a complex process. SDZ-WAG-994 has advanced to clinical trials for certain non-neurological conditions. nih.govncats.iopatsnap.comahajournals.org The preclinical evidence for its efficacy in status epilepticus highlights a potential translational pathway for a CNS indication. nih.govpatsnap.comresearchgate.netnih.govresearchgate.net

Future research needs to focus on bridging the gap between preclinical observations and clinical outcomes. This includes conducting well-designed clinical trials to confirm efficacy in indications showing preclinical promise, such as status epilepticus. Understanding the reasons behind the lack of significant efficacy in some previous clinical trials, such as for postoperative dental pain, is also crucial for informing future translational efforts. ncats.io Further research is needed to fully understand the complexities of purinergic signaling in human diseases to improve the predictability of preclinical models and enhance the success rate of clinical translation. frontiersin.org

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Sdz-wag-994's mechanism of action?

  • Methodological Answer : Begin by conducting a systematic literature review to identify gaps in existing studies, such as unresolved hypotheses about its biochemical pathways or conflicting results in in vitro/in vivo models. Use frameworks like Maxwell's nine key arguments (e.g., purpose, context, and methodology) to narrow the scope . Ensure the question is measurable by defining specific endpoints (e.g., enzyme inhibition rates, binding affinity thresholds) and aligning with reproducible experimental designs .

Q. What are best practices for conducting a literature review on Sdz-wag-994?

  • Methodological Answer : Use academic databases (Web of Science, PubMed) and tools like Google Scholar to prioritize peer-reviewed articles. Apply advanced search filters (e.g., publication date, citation count) to identify authoritative studies . Systematically categorize findings into themes (e.g., synthesis protocols, toxicity profiles) and document contradictions (e.g., divergent IC50 values) for further investigation .

Q. How should experimental designs for initial synthesis of Sdz-wag-994 be structured?

  • Methodological Answer : Follow standardized protocols for chemical synthesis, including detailed descriptions of reagents, reaction conditions (temperature, pH), and purification methods. Adhere to guidelines for reporting new compounds, such as providing NMR, HPLC, and mass spectrometry data to confirm purity and structure . For reproducibility, include step-by-step procedures in supplementary materials and cross-reference established methodologies .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for Sdz-wag-994?

  • Methodological Answer : Employ triangulation by repeating experiments under varying conditions (e.g., cell lines, dosage ranges) and using complementary assays (e.g., Western blot vs. ELISA). Apply statistical methods (e.g., ANOVA, regression analysis) to identify confounding variables (e.g., batch-to-batch compound variability) . Document discrepancies in raw datasets and discuss their implications for hypothesis refinement .

Q. What strategies optimize the synthesis parameters of Sdz-wag-994 for scalable yields?

  • Methodological Answer : Use Design of Experiments (DoE) frameworks to systematically vary parameters (e.g., catalyst concentration, reaction time). Analyze outcomes via response surface methodology to identify optimal conditions . Validate scalability by comparing small-scale (mg) and pilot-scale (g) syntheses, reporting yield percentages and purity metrics in each iteration .

Q. How can multi-omics approaches enhance the characterization of Sdz-wag-994's biological impact?

  • Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic datasets to map compound-induced pathways. Use bioinformatics tools (e.g., KEGG pathway analysis) to correlate omics findings with phenotypic outcomes (e.g., apoptosis rates). Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) and sharing raw files in public repositories .

Q. What methodologies address reproducibility challenges in Sdz-wag-994 studies?

  • Methodological Answer : Pre-register experimental protocols on platforms like Open Science Framework to reduce bias. Use blinded analyses for data interpretation and include positive/negative controls in all assays . Publish detailed supplemental materials, including instrument calibration logs and raw spectra, to enable independent validation .

Q. How should long-term stability studies of Sdz-wag-994 be designed?

  • Methodological Answer : Conduct accelerated stability testing under stress conditions (e.g., high humidity, elevated temperatures) and monitor degradation products via LC-MS. Establish acceptance criteria (e.g., ≥90% potency retention) and use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Document storage conditions and batch identifiers for traceability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SDZ-WAG994
Reactant of Route 2
Reactant of Route 2
SDZ-WAG994

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.